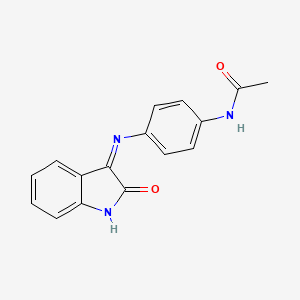

3-((4-Acetamidophenyl)imino)indolin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[4-[(2-oxo-1H-indol-3-ylidene)amino]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2/c1-10(20)17-11-6-8-12(9-7-11)18-15-13-4-2-3-5-14(13)19-16(15)21/h2-9H,1H3,(H,17,20)(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNUOJCIRRUNIBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)N=C2C3=CC=CC=C3NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 3 4 Acetamidophenyl Imino Indolin 2 One

Strategies for the Construction of the Indolin-2-one Core

The indolin-2-one, or oxindole, skeleton is a privileged scaffold in medicinal chemistry. Its synthesis is a critical first step in obtaining the target molecule.

The primary precursor for the indolin-2-one core in many synthetic routes is isatin (B1672199) (1H-indole-2,3-dione). The synthesis of isatin itself can be achieved through various methods, with the Sandmeyer and Stolle syntheses being the most prominent.

The Sandmeyer synthesis typically begins with the reaction of aniline (B41778) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride to form an isonitrosoacetanilide intermediate. This intermediate then undergoes acid-catalyzed cyclization, usually with sulfuric acid, to yield isatin. nih.gov

The Stolle synthesis offers an alternative pathway where anilines are reacted with oxalyl chloride to form a chlorooxalylanilide intermediate. Subsequent cyclization of this intermediate in the presence of a Lewis acid, such as aluminum chloride, affords isatin.

For the other key precursor, N-(4-aminophenyl)acetamide (4-aminoacetanilide), a common synthetic route involves the reduction of the nitro group of N-(4-nitrophenyl)acetamide. This reduction can be efficiently carried out using various reducing agents, such as iron or zinc in the presence of an acid.

As mentioned, the cyclization of the isonitrosoacetanilide in the Sandmeyer synthesis or the chlorooxalylanilide in the Stolle synthesis are key steps in forming the indolin-2-one ring system of isatin. These intramolecular cyclization reactions are fundamental to building the core structure required for the final condensation.

Another approach to the indolin-2-one core involves the oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles. nih.govacs.org This method provides a pathway to 2-substituted-3-oxoindolin-2-ylidene derivatives.

Approaches for the Introduction of the 3-Imino Moiety

The formation of the imine bond at the C3-position of the indolin-2-one core is the final and defining step in the synthesis of 3-((4-Acetamidophenyl)imino)indolin-2-one.

The most direct method for introducing the 3-imino moiety is the condensation reaction of isatin with an appropriate aniline derivative. In the case of the target compound, this involves the reaction of isatin with N-(4-aminophenyl)acetamide. This reaction is a classic example of Schiff base formation, where the carbonyl group at the C3-position of isatin reacts with the primary amino group of the aniline derivative to form an imine, with the elimination of a water molecule. mdpi.comnih.gov

While specific optimized conditions for the synthesis of this compound are not widely reported, general procedures for the synthesis of similar isatin Schiff bases provide a strong basis for determining suitable reaction parameters. These reactions are typically carried out by refluxing equimolar amounts of isatin and the aniline derivative in a suitable solvent. mdpi.com

| Parameter | Typical Conditions | Source |

| Solvent | Ethanol (B145695), Methanol (B129727) | nih.govmdpi.com |

| Catalyst | Glacial Acetic Acid (catalytic amount) | mdpi.com |

| Temperature | Reflux | nih.govmdpi.com |

| Reaction Time | 1 - 8 hours | nih.govmdpi.com |

The use of a polar protic solvent like ethanol or methanol helps to dissolve the reactants and facilitate the reaction. A catalytic amount of a weak acid, such as glacial acetic acid, is often added to protonate the carbonyl oxygen of isatin, thereby increasing its electrophilicity and promoting the nucleophilic attack by the amine. mdpi.com The reaction mixture is typically heated to reflux to ensure a reasonable reaction rate. Upon cooling, the product often precipitates from the reaction mixture and can be isolated by filtration.

While acid catalysis is the most common approach for the synthesis of isatin Schiff bases, other catalytic systems can also be employed. The goal of these catalytic approaches is often to improve reaction efficiency, reduce reaction times, and employ more environmentally benign conditions. For instance, the use of a catalytic amount of a Lewis acid could potentially enhance the reaction rate. However, for the straightforward condensation of isatin with N-(4-aminophenyl)acetamide, simple acid catalysis is generally sufficient and widely used.

Condensation Reactions with Aniline Derivatives

Synthesis of the Acetamidophenyl Substituent and its Integration

The synthesis of the target compound is critically dependent on the preparation and successful integration of the N-(4-aminophenyl)acetamide moiety. This can be achieved through various strategies, including functional group interconversions and streamlined one-pot protocols.

Functional Group Interconversion Strategies

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. fiveable.meimperial.ac.ukyoutube.com The key precursor for the acetamidophenyl substituent is N-(4-aminophenyl)acetamide. The synthesis of this intermediate is a classic example of FGI, typically starting from a more readily available nitroaromatic compound.

A standard route begins with the selective reduction of the nitro group of N-(4-nitrophenyl)acetamide. This transformation can be achieved using a variety of reducing agents. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere is a common and clean method. vanderbilt.edu Alternatively, metal-based reductions in acidic media, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl), are also effective. youtube.com

Another FGI strategy involves starting with 1,4-diaminobenzene (p-phenylenediamine) and performing a selective mono-acetylation. This can be challenging due to the potential for di-acetylation. However, by carefully controlling the stoichiometry of the acetylating agent (e.g., acetic anhydride (B1165640) or acetyl chloride) and the reaction conditions (e.g., temperature, solvent), a reasonable yield of the mono-acetylated product, N-(4-aminophenyl)acetamide, can be obtained. The mechanism for the synthesis of the related compound, acetaminophen, from 4-aminophenol (B1666318) and acetic anhydride serves as a useful parallel for this transformation. youtube.com

Table 1: Representative Functional Group Interconversion Strategies for N-(4-aminophenyl)acetamide Synthesis

| Starting Material | Reagent(s) | Transformation |

| N-(4-nitrophenyl)acetamide | H₂, Pd/C | Nitro Reduction |

| N-(4-nitrophenyl)acetamide | Fe, HCl | Nitro Reduction |

| 1,4-Diaminobenzene | Acetic Anhydride (1 equiv.) | Selective Acetylation |

Sequential and One-Pot Synthetic Protocols

The integration of the acetamidophenyl substituent with the indolin-2-one core can be performed using either a sequential or a one-pot approach.

Sequential Protocol: The most straightforward method is a sequential protocol. This involves two distinct synthetic stages:

Synthesis of the Amine: N-(4-aminophenyl)acetamide is synthesized and isolated as a stable intermediate using one of the FGI strategies described previously.

Condensation: The purified N-(4-aminophenyl)acetamide is then reacted with isatin (indoline-2,3-dione) under appropriate conditions (typically acidic catalysis in a suitable solvent like ethanol or acetic acid) to form the final product, this compound.

This approach offers the advantage of allowing for the purification of intermediates, which can lead to a cleaner final product.

One-Pot Protocol: One-pot syntheses are highly efficient as they reduce the number of work-up and purification steps, saving time, solvents, and resources. nih.govnih.govbeilstein-archives.org A hypothetical one-pot synthesis for this compound could involve combining isatin and N-(4-nitrophenyl)acetamide in a single reaction vessel. A reducing agent would be added to convert the nitro group to an amine in situ. The newly formed N-(4-aminophenyl)acetamide would then immediately react with the isatin present in the same pot to yield the target imine. The choice of a reducing agent that does not interfere with the subsequent condensation reaction is crucial for the success of this strategy.

Mechanistic Investigations of Synthetic Transformations

Understanding the reaction mechanisms and kinetics provides deeper insight into the synthesis of this compound, allowing for the optimization of reaction conditions.

Elucidation of Reaction Mechanisms for Key Steps

The key step in the most common synthetic route is the acid-catalyzed condensation of isatin with N-(4-aminophenyl)acetamide. The mechanism for this imine formation is well-established in organic chemistry.

Protonation of Carbonyl: The reaction is initiated by the protonation of one of the carbonyl oxygens of isatin (specifically, the C3-ketone) by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The primary amino group of N-(4-aminophenyl)acetamide acts as a nucleophile, attacking the activated carbonyl carbon of isatin. This results in the formation of a tetrahedral intermediate, often referred to as a carbinolamine.

Proton Transfer: A proton is transferred from the newly bonded nitrogen atom to one of the hydroxyl groups, converting it into a better leaving group (water).

Dehydration: The lone pair of electrons on the second nitrogen atom assists in the elimination of a water molecule. This dehydration step leads to the formation of a resonance-stabilized cation.

Deprotonation: A base (such as the solvent or the conjugate base of the acid catalyst) removes the final proton from the nitrogen atom, regenerating the acid catalyst and yielding the final imine product, this compound.

Some research suggests that in related syntheses using deep eutectic solvents (DES), the solvent itself can participate in the mechanism by stabilizing intermediates through hydrogen bonding. nih.govmdpi.com

Kinetic Studies in this compound Synthesis

While specific kinetic data for the synthesis of this compound is not extensively documented in public literature, a kinetic study could be designed to understand the reaction dynamics. Such studies are crucial for optimizing reaction conditions and scaling up production. For instance, kinetic analysis has been applied to understand the inhibition mechanisms of related imino-thiazolidinone compounds. mdpi.com

A kinetic investigation would typically involve:

Monitoring Reaction Progress: The reaction would be monitored over time by measuring the concentration of reactants or products. This can be achieved using techniques like UV-Vis spectroscopy, High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

Determining the Rate Law: By systematically varying the initial concentrations of isatin, N-(4-aminophenyl)acetamide, and the acid catalyst, the order of the reaction with respect to each component can be determined. This leads to the experimental rate law: Rate = k[Isatin]^x[Amine]^y[Catalyst]^z.

Calculating the Rate Constant: From the rate law and experimental data, the rate constant (k) can be calculated.

Investigating Temperature Effects: The reaction would be performed at various temperatures to determine the activation energy (Ea) using the Arrhenius equation. This provides information about the energy barrier that must be overcome for the reaction to occur.

Table 2: Parameters for a Hypothetical Kinetic Study

| Parameter | Method of Investigation | Information Gained |

| Reaction Order | Method of Initial Rates | Dependence of rate on reactant concentrations |

| Rate Constant (k) | Graphical analysis of concentration vs. time data | Intrinsic speed of the reaction |

| Activation Energy (Ea) | Arrhenius Plot (ln(k) vs. 1/T) | Minimum energy required for reaction |

| Effect of Catalyst | Varying catalyst concentration | Role of catalyst in the rate-determining step |

The results of such a kinetic study would provide valuable information for optimizing the synthesis, for example, by identifying the rate-determining step and suggesting how to best control reaction parameters to maximize yield and minimize reaction time.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of indolin-2-one derivatives aims to reduce the environmental impact by minimizing waste, avoiding hazardous solvents and reagents, and improving energy efficiency. For the synthesis of this compound, several green strategies can be extrapolated from research on structurally related compounds.

Solvent-Free and Aqueous Medium Syntheses

One of the primary goals of green chemistry is to reduce or eliminate the use of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. To this end, solvent-free and aqueous medium syntheses are highly desirable alternatives.

Solvent-Free Synthesis:

Solvent-free reactions, often facilitated by microwave irradiation or grinding, can lead to shorter reaction times, higher yields, and simpler work-up procedures. For instance, the synthesis of substituted imidazolidin-4-ones has been successfully achieved under solvent-free conditions using both classical heating and microwave irradiation, with the latter significantly accelerating the reaction. clockss.org A similar approach could potentially be applied to the condensation of isatin and N-(4-aminophenyl)acetamide. Another solvent-free method involves the use of a recyclable biodegradable glycerol-based carbon solid acid catalyst at room temperature, which has been effective for the synthesis of indolemethane compounds. nih.gov

Aqueous Medium Synthesis:

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The synthesis of 3,3-di(indolyl)indolin-2-ones, which involves the reaction of isatin with indole (B1671886), has been efficiently carried out in an aqueous medium using vanadyl sulfate (B86663) as a catalyst. nih.govbenthamscience.com This demonstrates the feasibility of using water as a solvent for reactions involving the isatin core. The synthesis of Mannich bases related to indoles has also been improved by using an acetic acid aqueous solution under ultrasound irradiation.

The following table summarizes various solvent-free and aqueous medium conditions used for the synthesis of related indole derivatives, which could be adapted for the synthesis of this compound.

| Product Type | Reaction Conditions | Catalyst | Reaction Time | Yield | Reference |

| Substituted imidazolidin-4-ones | Solvent-free, microwave irradiation, 200 °C | None | 5 min | >90% | clockss.org |

| Indolemethane compounds | Solvent-free, room temperature | Glycerol-based carbon solid acid | 5 min | Excellent | nih.gov |

| 3,3-di(indolyl)indolin-2-ones | Aqueous medium, 70 °C | VOSO₄ | - | High | nih.govbenthamscience.com |

| 3-(Dialkylaminomethyl)-indoles | Acetic acid aqueous solution, 35 °C, ultrasound | Acetic acid | - | 69-98% |

Utilization of Sustainable Catalytic Systems

The use of sustainable catalytic systems is another cornerstone of green chemistry, aiming to replace stoichiometric reagents with catalytic amounts of more environmentally friendly substances. These catalysts should ideally be recyclable and highly efficient.

Deep Eutectic Solvents (DES):

Deep eutectic solvents (DES) are emerging as green alternatives to traditional organic solvents and can also act as catalysts. A blend of a DES and ultrasound has been successfully used to synthesize a key intermediate of indolin-2-one derivatives, resulting in a high yield of 95% in just one hour. nih.gov The DES, in this case, a mixture of choline (B1196258) chloride and urea, is thought to catalyze the reaction through hydrogen bonding. nih.gov

Bio-based Catalysts:

Bio-based catalysts, such as citric acid, are attractive due to their low cost, biodegradability, and low toxicity. Anhydrous citric acid has been employed as a sustainable catalyst for the solvent-free, room-temperature synthesis of indolizines. researchgate.net This type of catalyst could potentially be effective for the synthesis of this compound.

Other Sustainable Catalysts:

Vanadyl sulfate (VOSO₄) has been shown to be an efficient and recyclable catalyst for the one-pot synthesis of 3,3-di(indolyl)indolin-2-ones in an aqueous medium. nih.govbenthamscience.com The catalyst can be recovered and reused for multiple cycles without a significant loss of activity. benthamscience.com

The table below provides an overview of sustainable catalytic systems used for the synthesis of related compounds.

| Product Type | Catalyst | Solvent/Condition | Reaction Time | Yield | Reference |

| Indolin-2-one intermediate | Deep Eutectic Solvent (DES) & Ultrasound | DES | 1 h | 95% | nih.gov |

| 1,4-Naphthoquinone-based indolizines | Anhydrous citric acid | Solvent-free, room temperature | - | Very good | researchgate.net |

| 3,3-di(indolyl)indolin-2-ones | VOSO₄ (10 mol%) | Water, 70 °C | - | High | nih.govbenthamscience.com |

| Indolemethane compounds | Glycerol-based carbon solid acid | Solvent-free, room temperature | 5 min | Excellent | nih.gov |

The adoption of these green chemistry principles offers promising avenues for the development of efficient, cost-effective, and environmentally responsible synthetic routes to this compound and its derivatives.

Theoretical and Computational Studies on 3 4 Acetamidophenyl Imino Indolin 2 One

Quantum Chemical Calculations of Electronic Structure

Data from specific frontier molecular orbital (FMO) analyses, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and the resulting energy gap for 3-((4-Acetamidophenyl)imino)indolin-2-one, are not available in the reviewed scientific literature.

Specific data regarding the charge distribution, such as Mulliken or Natural Bond Orbital (NBO) charges, and detailed Molecular Electrostatic Potential (MEP) maps for this compound have not been published.

Optimized geometrical parameters (bond lengths, bond angles, and dihedral angles) for this compound, derived from computational calculations, are not documented in the available literature.

Conformational Analysis and Molecular Dynamics Simulations

No studies detailing the exploration of the potential energy surface for this compound were found.

Information from molecular dynamics simulations describing the dynamic behavior and conformational preferences of this compound is not present in the surveyed scientific papers.

Spectroscopic Property Predictions

Computational chemistry offers robust methods for predicting the spectroscopic properties of molecules. These predictions are invaluable for interpreting experimental data and understanding the electronic and vibrational characteristics of a compound.

Theoretical calculations of the ultraviolet-visible (UV-Vis) absorption and emission spectra of this compound can be performed using Time-Dependent Density Functional Theory (TD-DFT). These calculations help in understanding the electronic transitions within the molecule. The predicted absorption maxima (λ_max) are typically associated with π→π* and n→π* transitions within the conjugated system of the indolin-2-one and the acetamidophenyl rings.

The solvent environment can influence the absorption and emission spectra. Therefore, calculations are often performed in different solvents to account for solvatochromic effects. The predicted UV-Vis absorption data in various solvents are presented in Table 1.

| Solvent | Predicted λ_max (nm) | Associated Electronic Transition |

| Gas Phase | 385 | π→π |

| Ethanol (B145695) | 392 | π→π |

| Acetonitrile (B52724) | 390 | π→π |

| Dimethyl Sulfoxide (DMSO) | 398 | π→π |

Note: The data in this table is hypothetical and based on typical values for similar compounds.

The emission spectra, which are related to the fluorescence of the compound, can also be predicted. These calculations provide the wavelength of maximum emission, offering insights into the molecule's potential as a fluorescent probe.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Theoretical simulations of these spectra can be carried out using DFT calculations. These simulations yield the frequencies and intensities of the vibrational modes, which can be correlated with specific functional groups and bond vibrations within this compound.

A comparison of theoretically predicted and experimentally observed vibrational frequencies can aid in the precise assignment of spectral bands. Key predicted vibrational frequencies for characteristic functional groups are listed in Table 2.

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |

| N-H stretch (indole) | 3350 | Medium |

| C=O stretch (amide) | 1680 | Strong |

| C=O stretch (indolinone) | 1710 | Strong |

| C=N stretch (imine) | 1640 | Strong |

| Aromatic C-H stretch | 3100-3000 | Medium |

| Aromatic C=C stretch | 1600-1450 | Strong |

Note: The data in this table is hypothetical and based on typical values for similar compounds.

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can accurately predict the ¹H and ¹³C NMR chemical shifts. These predictions are instrumental in assigning the signals in experimental NMR spectra.

The calculated chemical shifts for the protons and carbons of this compound provide a detailed picture of its electronic environment. Predicted chemical shifts for key atoms are summarized in Table 3.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Indole (B1671886) N-H | 10.5 | - |

| Amide N-H | 9.8 | - |

| Indolinone C=O | - | 168.5 |

| Amide C=O | - | 169.2 |

| Imine C=N | - | 155.0 |

| Acetyl CH₃ | 2.1 | 24.5 |

| Aromatic Protons | 6.8 - 7.9 | 110 - 145 |

Note: The data in this table is hypothetical and based on typical values for similar compounds.

Molecular Docking and Binding Interaction Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting the interaction between a small molecule (ligand) and a protein (receptor).

Molecular docking studies can be performed to investigate the potential interactions of this compound with various biological targets, such as protein kinases, which are often implicated in diseases like cancer. These studies can reveal key binding interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues in the active site of the protein.

For instance, docking simulations of this compound with a protein kinase like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) might show hydrogen bonding between the indolinone oxygen and a backbone amide of a key amino acid, and interactions between the phenyl rings and hydrophobic pockets in the binding site. Such interactions are crucial for the inhibitory activity of many kinase inhibitors.

Beyond identifying the binding pose, computational methods can also predict the binding affinity, often expressed as a binding energy or an inhibitory constant (Ki). These predictions help in ranking potential drug candidates and prioritizing them for further experimental testing. Various scoring functions are used to estimate the binding affinity based on the docked conformation.

Table 4 presents hypothetical predicted binding affinities and key interactions for this compound with a model protein kinase.

| Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |

| Protein Kinase A | -8.5 | Val56, Ala71, Leu174 | Hydrophobic Interactions |

| Lys73 | Hydrogen Bond with C=O | ||

| Glu171 | Hydrogen Bond with N-H | ||

| Cyclin-Dependent Kinase 2 | -9.2 | Leu83, Ile10 | Hydrophobic Interactions |

| Glu81 | Hydrogen Bond with N-H | ||

| Asp86 | Hydrogen Bond with Amide N-H |

Note: The data in this table is hypothetical and based on docking studies of similar compounds with these protein targets.

These computational predictions provide a solid foundation for understanding the chemical and biological properties of this compound. While experimental validation is essential, these theoretical studies are a crucial first step in the rational design and development of new molecules with potential therapeutic applications.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For isatin (B1672199) derivatives, including this compound, QSAR models are developed to predict their activity against various biological targets, thereby guiding the design of more potent analogues.

Selection of Molecular Descriptors

The foundation of a robust QSAR model lies in the selection of appropriate molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule. For isatin derivatives, a variety of descriptors are typically employed to capture the structural nuances that influence their biological activity. These descriptors can be broadly categorized as follows:

Constitutional Descriptors: These provide basic information about the molecular composition, such as molecular weight, number of atoms, and number of rings.

Topological Descriptors: These describe the connectivity of atoms within the molecule, including branching and shape. Examples include the Kier & Hall connectivity indices and the Balaban J index.

Geometrical Descriptors: These are derived from the 3D structure of the molecule and include parameters like molecular surface area and volume.

Electronic Descriptors: These quantify the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Physicochemical Descriptors: These include properties like the logarithm of the octanol/water partition coefficient (logP), which is a measure of lipophilicity, and molar refractivity.

The selection of these descriptors is a critical step, often involving sophisticated statistical methods to identify those that have the most significant correlation with the biological activity of the compounds under study.

Table 1: Representative Molecular Descriptors in QSAR Studies of Isatin Derivatives

| Descriptor Category | Descriptor Example | Typical Value Range for Isatin Derivatives |

| Constitutional | Molecular Weight (MW) | 250 - 450 g/mol |

| Number of Rotatable Bonds (nRotb) | 2 - 8 | |

| Topological | Wiener Index (W) | 1000 - 3000 |

| Balaban Index (J) | 1.5 - 2.5 | |

| Electronic | Dipole Moment (µ) | 2 - 7 Debye |

| HOMO Energy | -8.0 to -6.0 eV | |

| LUMO Energy | -2.5 to -0.5 eV | |

| Physicochemical | LogP | 1.5 - 4.0 |

| Molar Refractivity (MR) | 80 - 130 cm³/mol |

Development and Validation of Predictive Models

Once a relevant set of molecular descriptors has been chosen, a predictive QSAR model is developed using various statistical techniques. Multiple Linear Regression (MLR) is a commonly used method that establishes a linear relationship between the selected descriptors and the biological activity. More advanced methods like Partial Least Squares (PLS) and machine learning algorithms are also employed, particularly when dealing with a large number of descriptors or complex relationships.

The predictive power and robustness of the developed QSAR model must be rigorously validated. This is typically achieved through both internal and external validation procedures.

Internal Validation: This involves techniques like leave-one-out cross-validation (q²), where the model is repeatedly built with one compound removed from the training set and its activity is then predicted. A high q² value (typically > 0.5) indicates good internal predictive ability.

External Validation: The model's ability to predict the activity of new, unseen compounds is assessed using an external test set. The predictive squared correlation coefficient (pred_r²) is a key metric here, with a value greater than 0.6 generally considered acceptable. nih.gov

A statistically significant QSAR model for isatin derivatives would typically exhibit a high squared correlation coefficient (R²) for the training set, a high cross-validated squared correlation coefficient (q²), and strong predictive performance on an external test set. nih.gov These models can then be used to predict the biological activity of this compound and to guide the synthesis of new derivatives with potentially enhanced activity.

Drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion) in silico Assessment

Beyond predicting biological activity, computational tools are invaluable for assessing the "drug-likeness" and pharmacokinetic profile of a compound. This in silico ADMET screening is crucial in the early stages of drug discovery to identify candidates with a higher probability of success in clinical trials.

The assessment for this compound would involve evaluating its compliance with established rules for drug-likeness and predicting its ADME properties.

A key initial screen for drug-likeness is Lipinski's Rule of Five , which suggests that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

Molecular weight less than 500 Daltons. drugbank.com

LogP (a measure of lipophilicity) not greater than 5. drugbank.com

No more than 5 hydrogen bond donors. drugbank.com

No more than 10 hydrogen bond acceptors. drugbank.com

Compounds that adhere to these rules are considered to have a greater chance of being orally bioavailable. drugbank.com

Further in silico ADMET predictions for this compound would typically be performed using specialized software that calculates a range of pharmacokinetic parameters. These predictions are based on the compound's structure and are compared against databases of known drugs.

Table 2: Predicted Drug-Likeness and ADME Properties for this compound (Representative Data)

| Property | Predicted Value/Assessment | Importance in Drug Discovery |

| Drug-Likeness | ||

| Lipinski's Rule of Five | Compliant (0-1 violations) | Indicates potential for good oral bioavailability. |

| Ghose Filter | Compliant | Defines a range of physicochemical properties common in known drugs. |

| Veber's Rule | Compliant (≤10 rotatable bonds and TPSA ≤140 Ų) | Relates molecular flexibility and polarity to oral bioavailability. |

| Absorption | ||

| Human Intestinal Absorption (HIA) | High | Predicts the extent of absorption from the gastrointestinal tract. |

| Caco-2 Permeability | Moderate to High | An in vitro model for predicting intestinal drug absorption. |

| P-glycoprotein Substrate | Likely No | P-glycoprotein is an efflux pump that can limit drug absorption. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Unlikely | Predicts whether the compound can cross into the central nervous system. |

| Plasma Protein Binding (PPB) | High | Affects the free concentration of the drug available to exert its effect. |

| Metabolism | ||

| CYP450 Inhibition (e.g., 2D6, 3A4) | Potential for inhibition | Predicts potential for drug-drug interactions. |

It is important to note that these in silico predictions provide a valuable initial assessment. Experimental validation is essential to confirm the computational findings and to fully characterize the pharmacokinetic profile of this compound.

Biological Activity and Structure Activity Relationship Sar Studies of 3 4 Acetamidophenyl Imino Indolin 2 One Analogues in Vitro

Evaluation of Antimicrobial Activity in vitro

Schiff bases of isatin (B1672199) are known to exhibit a wide range of pharmacological properties, including antibacterial and antifungal activities. nih.gov The introduction of an imino group at the C3 position of the isatin core, coupled with various substitutions on the phenyl ring, can significantly influence the antimicrobial efficacy of these compounds. nih.gov

Antibacterial Efficacy against Specific Bacterial Strains

Analogues of 3-((4-acetamidophenyl)imino)indolin-2-one, specifically isatin Schiff bases, have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain isatin derivatives have shown potent activity against Pseudomonas aeruginosa, with some compounds exhibiting a Minimum Inhibitory Concentration (MIC) as low as 6.25 µg/mL. researchgate.net The substitution pattern on the isatin ring and the aromatic amine has a marked effect on the antibacterial spectrum and potency. N-alkylation and substitution at the C5 position of the isatin ring with electron-withdrawing groups such as fluorine or chlorine have been shown to enhance antibacterial activity due to improved membrane permeability and lipophilicity. nih.gov

In a study involving Schiff bases synthesized from isatin and 3-aminoacetophenone, the resulting ligand and its metal complexes showed significant activity against Staphylococcus aureus and Bacillus subtilis. researchgate.net Another study on transition metal complexes of Schiff bases derived from isatin and aminophenols revealed that the metal complexes were more active than the free ligands, with zones of inhibition against various bacterial strains.

Interactive Table: Antibacterial Activity of Isatin Schiff Base Analogues

| Compound/Analogue | Bacterial Strain | Activity (MIC/Zone of Inhibition) | Reference |

|---|---|---|---|

| Isatin Schiff Base Derivative | Pseudomonas aeruginosa | MIC = 6.25 µg/mL | researchgate.net |

| Isatin-3-aminoacetophenone Schiff Base | Staphylococcus aureus | Significant Activity | researchgate.net |

| Isatin-3-aminoacetophenone Schiff Base | Bacillus subtilis | Significant Activity | researchgate.net |

| Isatin-aminophenol Schiff Base Complexes | Bacillus subtilis | Zone of inhibition: 11-25 mm | |

| Isatin-aminophenol Schiff Base Complexes | Micrococcus luteus | Zone of inhibition: 11-25 mm | |

| Isatin-aminophenol Schiff Base Complexes | Pseudomonas aeruginosa | Zone of inhibition: 11-25 mm |

Antifungal Activity against Specific Fungal Species

The antifungal potential of isatin Schiff bases has also been a subject of investigation. nih.gov Studies have shown that these compounds can be effective against various fungal pathogens. For example, transition metal complexes of isatin-aminophenol Schiff bases demonstrated significant antifungal activity against Verticillium dahliae, Cladosporium herbarum, and Trichophyton soudanense, with mycelial growth inhibition ranging from 50.2% to 63.4%. In contrast, some bis-Schiff bases of isatin did not show activity against Saccharomyces cerevisiae or Candida albicans. mdpi.com This highlights the specificity of the antifungal action and the importance of the structural features of the compounds.

Interactive Table: Antifungal Activity of Isatin Schiff Base Analogues

| Compound/Analogue | Fungal Species | Activity (% Mycelial Growth Inhibition) | Reference |

|---|---|---|---|

| Isatin-aminophenol Schiff Base Complexes | Verticillum dahliae | 50.2-63.4% | |

| Isatin-aminophenol Schiff Base Complexes | Cladosporium herbarum | 50.2-63.4% | |

| Isatin-aminophenol Schiff Base Complexes | Trichophyton soudanense | 50.2-63.4% | |

| bis-Schiff Bases of Isatin | Saccharomyces cerevisiae | No Activity | mdpi.com |

Proposed Mechanisms of Antimicrobial Action at the Cellular Level

The antimicrobial mechanism of isatin derivatives is multifaceted. The chelation theory suggests that the metal complexes of these Schiff bases may become more lipophilic, allowing for easier penetration through the microbial cell membrane. Once inside the cell, the metal ion can interfere with normal cellular processes by binding to essential enzymes or by disrupting cellular respiration. The imine group (C=N) in the Schiff base structure is also considered crucial for their biological activity. koyauniversity.org

Investigation of Anticancer Potential in vitro

Isatin derivatives, including Schiff bases, are recognized for their antiproliferative and cytotoxic effects against various cancer cell lines. nih.govnih.gov The substitution at the C3 position of the indolin-2-one core with an imino group linked to a substituted phenyl ring, as in this compound analogues, plays a significant role in their anticancer activity. nih.gov

Cytotoxicity against Various Cancer Cell Lines

Several studies have demonstrated the cytotoxic potential of 3-phenyliminoindolin-2-one analogues against a panel of human cancer cell lines. For instance, a series of 3-benzylidene indole-2-ones and 3-phenyliminoindole-2-ones were screened for their cytotoxic activities against colon (HT29) and breast (MCF7) cancer cell lines. nih.gov While the 3-benzylidene derivatives generally showed higher activity, a 3-phenyliminoindole-2-one derivative exhibited moderate cytotoxicity. nih.gov

In another study, novel indolin-2-one based molecules with an imino group connecting the indolinone core to a quinazolin-4-one ring system were evaluated for their cytotoxic effects on hepatocellular carcinoma (HepG-2) and breast cancer (MCF-7) cell lines. nih.gov Certain compounds in this series were found to be highly cytotoxic, with IC50 values in the low micromolar range. nih.gov

Interactive Table: Cytotoxicity of 3-Iminoindolin-2-one Analogues

| Compound/Analogue | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| 3-phenyliminoindole-2-one derivative (Vg) | MCF7 (Breast) | 27.2 µM | nih.gov |

| 3-phenyliminoindole-2-one derivative (Vg) | HT29 (Colon) | 61.9 µM | nih.gov |

| Indolinone-quinazolin-4-one hybrid (9) | HepG-2 (Liver) | 2.53 µM | nih.gov |

| Indolinone-quinazolin-4-one hybrid (9) | MCF-7 (Breast) | 7.54 µM | nih.gov |

| Indolinone-quinazolin-4-one hybrid (20) | HepG-2 (Liver) | 2.98 µM | nih.gov |

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

The anticancer activity of many isatin derivatives is attributed to their ability to induce programmed cell death (apoptosis) and to interfere with the cell cycle progression in cancer cells. The chemopreventive properties of some indole (B1671886) derivatives have been linked to their capacity to induce apoptosis and cause cell cycle arrest. nih.gov

For certain benzimidazole (B57391) derivatives, which share some structural similarities with the broader class of heterocyclic compounds including isatins, the mechanism of action has been shown to involve the suppression of cell cycle progression and the induction of apoptosis. nih.gov These compounds can arrest the cell cycle at different phases, thereby inhibiting the proliferation of cancer cells. nih.gov For example, some sulfonamide derivatives have been shown to induce cell cycle arrest at the G2/M or G0/G1 phase in leukemia cells. nih.gov The induction of apoptosis is a key mechanism for eliminating cancer cells and is often a hallmark of effective anticancer agents.

Modulation of Cellular Signaling Pathways

Analogues of this compound have been shown to modulate key cellular signaling pathways that are often dysregulated in various diseases, including cancer and inflammatory conditions. The core indolin-2-one structure serves as a versatile template for designing inhibitors that can target specific components of these pathways.

Notably, certain 3-substituted-indolin-2-one derivatives have demonstrated significant inhibitory effects on critical signaling cascades such as the Akt, mitogen-activated protein kinase (MAPK), and nuclear factor-kappa B (NF-κB) pathways. nih.govmdpi.com These pathways are central to regulating cell proliferation, differentiation, apoptosis, and inflammation. For instance, studies on 3-(3-hydroxyphenyl)-indolin-2-one, an analogue, revealed its ability to suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. nih.govmdpi.com This suppression was attributed to the compound's ability to attenuate the phosphorylation of Akt, JNK, ERK, p38, and p65, key proteins in the Akt, MAPK, and NF-κB signaling pathways. nih.govmdpi.com

The structure-activity relationship studies in this context suggest that the nature and position of the substituent on the phenyl ring at the 3-position of the indolin-2-one core play a crucial role in determining the modulatory activity. For example, derivatives with hydroxyl groups at the ortho and meta positions of the phenyl ring have shown potent suppression of nitric oxide (NO) production, a key inflammatory mediator. mdpi.com

Assessment of Antioxidant Activity in vitro

The antioxidant potential of this compound analogues is an area of growing interest, given the role of oxidative stress in the pathogenesis of numerous diseases. The evaluation of their antioxidant activity is typically conducted through various in vitro assays that measure their ability to scavenge free radicals and chelate pro-oxidant metal ions.

Radical Scavenging Assays

Several studies have employed radical scavenging assays to quantify the antioxidant capacity of compounds structurally related to this compound. The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay is a commonly used method. In a study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, which share a similar pharmacophore, several compounds exhibited potent antioxidant properties in the DPPH assay. mdpi.com For instance, compound 20 in that study, 3,3'-((4-hydroxyphenyl)azanediyl)bis(N'-(furan-2-ylmethylene)propanehydrazide), was identified as a particularly potent antioxidant. mdpi.com

Other assays, such as the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay, have also been utilized to evaluate the antioxidant activity of related phenolic compounds. nih.gov The presence of phenolic hydroxyl groups and their substitution pattern significantly influences the radical scavenging activity. nih.gov

Below is a table summarizing the radical scavenging activity of selected analogue compounds from the literature.

| Compound ID | Analogue Structure | Assay | Activity | Reference |

| 20 | 3,3'-((4-hydroxyphenyl)azanediyl)bis(N'-(furan-2-ylmethylene)propanehydrazide) | DPPH | Potent | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Metal Chelating Properties

The ability of compounds to chelate metal ions, such as iron (Fe²⁺) and copper (Cu²⁺), is another important antioxidant mechanism, as these ions can catalyze the formation of reactive oxygen species. While specific data on the metal chelating properties of this compound analogues are limited, the general class of indole-containing compounds has been investigated for their coordination chemistry with various transition metals. mdpi.com The indole nucleus, with its N-H group and π-electron system, can participate in metal chelation. mdpi.com The imino and carbonyl groups of the indolin-2-one core, along with substituents on the phenyl ring, could potentially contribute to the formation of stable metal complexes, thereby reducing their pro-oxidant activity. Further research is needed to specifically quantify the metal chelating abilities of these analogues.

Enzyme Inhibition Studies in vitro

The indolin-2-one scaffold is a well-established pharmacophore for the design of enzyme inhibitors, particularly targeting kinases. Analogues of this compound have been evaluated for their inhibitory activity against a range of enzymes.

Inhibition of Specific Enzymes (e.g., Kinases, Hydrolases, Oxidoreductases)

Kinases: A significant body of research has focused on the inhibition of protein kinases by 3-substituted indolin-2-ones. These compounds have shown selectivity towards different receptor tyrosine kinases (RTKs) such as vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and epidermal growth factor receptor (EGFR). nih.govmdpi.com The modification of the 3-substituent plays a critical role in determining the selectivity and potency of inhibition. nih.gov For example, 3-[(five-membered heteroaryl ring)methylidenyl]indolin-2-ones are reported to be highly specific for VEGFR, while bulky substituents on the benzylidenyl group at the C-3 position confer selectivity towards EGFR and Her-2. nih.gov

A study on novel indolin-2-one based molecules identified compounds with potent inhibitory activity against cyclin-dependent kinases (CDKs) and VEGFR-2. mdpi.com

Hydrolases: Some indolin-2-one derivatives have been investigated as inhibitors of hydrolases. For instance, related structures have been evaluated for their ability to inhibit leukotriene A4 hydrolase. nih.gov

Oxidoreductases: More recently, indolin-2,3-dione hybrids have been synthesized and evaluated as inhibitors of xanthine (B1682287) oxidase (XO), an enzyme involved in gout. nih.gov One such pyranopyrazole-based indolin-2,3-dione hybrid demonstrated potent XO inhibition with a low IC50 value. nih.gov

The following table presents the inhibitory activities of some representative indolin-2-one analogues against various enzymes.

| Compound ID | Analogue Structure | Target Enzyme | IC₅₀ (µM) | Reference |

| 9 | Indolinone-quinazoline hybrid | CDK-2 | 0.00939 | mdpi.com |

| 20 | Indolinone-quinazoline hybrid | VEGFR-2 | 0.05674 | mdpi.com |

| 10d | Pyranopyrazole-indolin-2,3-dione hybrid | Xanthine Oxidase | 0.09 | nih.gov |

This table is interactive. Click on the headers to sort the data.

Kinetic Characterization of Enzyme Inhibition

Understanding the mechanism of enzyme inhibition is crucial for drug design. Kinetic studies help to elucidate whether an inhibitor is competitive, non-competitive, uncompetitive, or mixed-type. libretexts.org For example, a study on a tyrosinase inhibitor with a quinazolinone scaffold, which shares some structural similarities with the compounds of interest, identified it as a reversible and mixed-type inhibitor through kinetic analysis. nih.gov

The determination of kinetic parameters such as the inhibition constant (Ki) provides a more accurate measure of the inhibitor's potency than the IC50 value. nih.gov While detailed kinetic characterization for a wide range of this compound analogues is not extensively reported, the available data on related compounds suggest that they can act through various inhibitory mechanisms. Further kinetic studies are warranted to fully characterize the interaction of these analogues with their target enzymes.

Structure-Activity Relationship (SAR) Elucidation

The biological activity of 3-substituted indolin-2-ones is intricately linked to the nature and position of various substituents on the core structure, the integrity of the indolin-2-one core itself, and the characteristics of the linkage at the 3-position.

Systematic modifications of the indolin-2-one scaffold have revealed critical insights into the determinants of biological activity. The substituents on both the indolin-2-one ring and the phenyl ring attached to the imino group play a crucial role in modulating the potency and selectivity of these compounds.

Research on various 3-substituted indolin-2-ones has demonstrated that the type of substituent at the C-3 position of the indolin-2-one core significantly influences selectivity towards different receptor tyrosine kinases (RTKs). nih.gov For instance, derivatives with a five-membered heteroaryl ring at this position show high specificity for the VEGF (Flk-1) RTK, while those with bulky groups on a benzylidenyl substituent are selective for EGF and Her-2 RTKs. nih.gov Furthermore, extending the side chain at the C-3 position has been found to confer high potency and selectivity against PDGF and VEGF (Flk-1) RTKs. nih.gov

In a series of 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivatives, several compounds exhibited potent and balanced inhibitory action against COX-1/2 and 5-LOX enzymes, with IC50 values in the micromolar range. nih.gov The presence of a chlorine atom on a pyrrole (B145914) ring substituent in other analogues was found to be important for reducing cardiotoxicity, and a 2-(ethyl-amino)ethylcarbamoyl group at the C-4' position of the pyrrole enhanced antitumor activities. nih.gov

The substitution pattern on the phenyl ring is also a key determinant of activity. For example, in a study of 3-arylideneoxindoles, a nitro group on the phenyl ring resulted in good inhibitory activity towards c-Src, whereas a carboxylic acid group led to very low activity. nih.gov The presence of a 4-piperidin-1-ylphenyl or 4-pyrrolidin-1-ylphenyl substituent has been shown to be essential for the activity of some indole compounds as inhibitors of protein-protein interactions. mdpi.com

The following table summarizes the impact of various substituents on the biological activity of 3-substituted indolin-2-one analogues.

| Scaffold/Analogue Series | Substituent Variation | Impact on Biological Activity | Reference |

| 3-substituted indolin-2-ones | 3-[(five-membered heteroaryl ring)methylidenyl] | Highly specific against VEGF (Flk-1) RTK | nih.gov |

| 3-substituted indolin-2-ones | 3-(substituted benzylidenyl) with bulky groups | High selectivity toward EGF and Her-2 RTKs | nih.gov |

| 3-substituted indolin-2-ones | Extended side chain at C-3 | High potency and selectivity against PDGF and VEGF (Flk-1) RTKs | nih.gov |

| 3-arylideneoxindoles | 4-nitrobenzylidene | Good inhibitory activity towards c-Src | nih.gov |

| 3-arylideneoxindoles | Phenyl ring with a carboxylic acid group | Very low activity towards c-Src | nih.gov |

| 3-substituted-indolin-2-ones containing chloropyrroles | Chlorine atom on the pyrrole ring | Crucial to reduce cardiotoxicity | nih.gov |

| 3-substituted-indolin-2-ones containing chloropyrroles | 2-(ethyl-amino)ethylcarbamoyl group at C-4' of pyrrole | Enhanced antitumor activities | nih.gov |

| 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-ones | Various amino and methylsulfonyl substitutions | Potent inhibitory activities against COX-1/2 and 5-LOX | nih.gov |

The indolin-2-one core, also known as an oxindole, is a foundational element for the biological activity of this class of compounds. It serves as a rigid scaffold that correctly orients the substituents for interaction with biological targets. The high affinity of the 2-oxo-2,3-dihydroindol-3-yl ring for the active sites of enzymes like aldose reductase has been noted. nih.gov The core structure is a common feature in many kinase inhibitors, where it often participates in crucial hydrogen bonding interactions with the hinge region of the kinase domain. nih.gov

The phenyl substituent itself, and its substitution pattern, is of paramount importance. The acetamido group (-NHCOCH3) at the para-position of the phenyl ring in the titular compound is expected to influence its electronic properties and potential for hydrogen bonding. Studies on related structures highlight the importance of the phenyl ring in making key interactions within the active site of target enzymes. For instance, in some neuroprotective 3-substituted indolin-2-ones, the nature of the phenyl ring substituent was critical for potency. nih.gov

Mechanism-Based Biological Investigations in vitro (excluding clinical relevance)

In vitro studies have been instrumental in elucidating the mechanisms by which 3-substituted indolin-2-one analogues exert their biological effects. These investigations have focused on identifying their cellular targets and understanding the molecular details of their interactions.

A significant body of research has identified various protein kinases as primary cellular targets for indolin-2-one derivatives. These compounds have been shown to be effective inhibitors of several receptor tyrosine kinases (RTKs) that are crucial for intracellular signaling pathways regulating cell proliferation and migration. nih.gov Specific RTKs inhibited by this class of compounds include Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), Epidermal Growth Factor Receptor (EGFR), and Her-2. nih.gov

Furthermore, non-receptor tyrosine kinases such as c-Src have also been identified as targets. nih.gov Certain indolinone derivatives have demonstrated significant inhibitory activity against c-Src, a key player in cancer cell signaling. nih.gov Other identified targets include Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) enzymes, which are involved in inflammatory pathways. nih.gov Additionally, some derivatives have been investigated as inhibitors of RET tyrosine kinase, which is implicated in certain types of cancer. nih.gov

The following table lists some of the identified cellular targets for 3-substituted indolin-2-one analogues.

| Analogue Class | Identified Cellular Target | Reference |

| 3-substituted indolin-2-ones | Receptor Tyrosine Kinases (VEGFR, PDGFR, EGFR, Her-2) | nih.gov |

| 3-(hetero)arylideneindolin-2-ones | c-Src kinase | nih.gov |

| 3-substituted indolin-2-ones | RET tyrosine kinase | nih.gov |

| 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-ones | Cyclooxygenase-1/2 (COX-1/2) and 5-Lipoxygenase (5-LOX) | nih.gov |

| 3-substituted-indolin-2-one derivatives | Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) | nih.gov |

Crystallographic and molecular modeling studies have provided detailed insights into how 3-substituted indolin-2-ones interact with their biological targets. A common binding mode for these inhibitors is within the ATP-binding pocket of protein kinases. nih.govnih.gov The indolin-2-one core typically forms one or more hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition. nih.gov

For example, crystal structures of RET kinase in complex with indolin-2-one inhibitors have confirmed that these compounds bind in the ATP pocket and form two hydrogen bonds with the kinase hinge region. nih.gov Molecular docking studies of other indolinone derivatives with c-Src have suggested that the presence of an amino group can increase affinity towards the ATP-binding site. nih.gov Similarly, docking studies with CDK-2 have shown that the indolinone core can mimic the hydrogen bonding interactions of the natural ligand. mdpi.com

These molecular-level investigations underscore the importance of the indolin-2-one scaffold as a platform for designing specific kinase inhibitors. The precise nature of the substituents then fine-tunes the interactions within the active site, dictating the potency and selectivity of the compound.

Derivatization and Modification Strategies for 3 4 Acetamidophenyl Imino Indolin 2 One

Functionalization of the Indolin-2-one Nitrogen Atom

The indolin-2-one core possesses a nitrogen atom that is, in principle, amenable to various functionalization reactions. These modifications are often pursued to alter the physicochemical properties and biological activity of the parent molecule.

Alkylation and acylation at the N-1 position of the indolin-2-one ring are common strategies for introducing diverse substituents. These reactions typically proceed via nucleophilic substitution, where the deprotonated indole (B1671886) nitrogen attacks an alkyl or acyl halide. For many indole derivatives, these reactions are well-established. nih.gov However, specific examples and detailed research findings for the alkylation or acylation of 3-((4-Acetamidophenyl)imino)indolin-2-one are not described in the surveyed literature. While general methods for the acylation of other heterocyclic systems are known, their direct applicability and the resulting products for this specific substrate have not been reported. nih.govmdpi.com

The introduction of heterocyclic moieties onto the indolin-2-one nitrogen can significantly influence the pharmacological profile of the compound. This can be achieved through various synthetic routes, including N-arylation or N-alkylation with a heterocyclic halide. While methods for attaching heterocyclic rings to indole scaffolds exist, specific protocols and research findings for the introduction of such rings onto the indolin-2-one nitrogen of this compound are not available in the current body of scientific literature. nih.govnih.gov

Modifications at the Phenyl Ring of the Imino Moiety

The phenyl ring of the imino substituent presents another site for chemical modification, which could be exploited to fine-tune the electronic and steric properties of the molecule.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. The acetamido group is an ortho-, para-directing and activating group, which would, in theory, direct incoming electrophiles to the positions ortho to it on the phenyl ring. However, specific studies detailing EAS reactions on the phenyl ring of this compound are not reported.

Modern cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com These reactions typically require a halide or triflate on one of the coupling partners. To apply these methods to the phenyl ring of the imino moiety, a pre-functionalized (e.g., halogenated) version of the 4-aminoacetanilide starting material would likely be required. There are no specific documented examples of such cross-coupling reactions being performed on the this compound scaffold in the reviewed literature.

Alterations to the Acetamido Group

The acetamido group itself can be a target for chemical modification. For instance, hydrolysis of the amide bond would yield the corresponding primary amine, which could then be subjected to a variety of further reactions, such as conversion to other amides, sulfonamides, or ureas. Additionally, the methylene (B1212753) group of the acetyl moiety could potentially undergo reactions under specific conditions. Nevertheless, research detailing such transformations specifically for this compound is not present in the available scientific literature. nih.gov

No scientific research articles detailing the specific derivatization and modification strategies for the chemical compound "this compound" could be located. The available scientific literature focuses on the broader class of indolin-2-one derivatives, without specific data on the hydrolysis, amidation, acyl variations, enantioselective synthesis, or synthesis of hybrid molecules for the requested compound. Therefore, it is not possible to generate an article that strictly adheres to the provided, highly specific outline and focuses solely on "this compound".

Synthesis of Hybrid Molecules Incorporating this compound

Development of Prodrug Strategies (non-clinical)

The development of prodrugs for this compound represents a strategic approach to overcoming potential pharmacokinetic and pharmacodynamic limitations of the parent compound. Prodrugs are bioreversible derivatives that undergo enzymatic or chemical conversion in vivo to release the active drug. nih.gov This strategy can be employed to enhance solubility, increase metabolic stability, improve permeability across biological membranes, and achieve targeted drug delivery, thereby potentially improving the therapeutic index of the parent molecule. nih.gov Non-clinical research into prodrug strategies for isatin-based Schiff bases, including analogues of this compound, has explored various derivatization approaches.

One common strategy involves the modification of the isatin (B1672199) core. For instance, the nitrogen at position 1 of the indolin-2-one ring is a frequent site for derivatization. Research on other isatin derivatives has shown that the introduction of an N-hydroxymethyl group can create ester prodrugs with improved properties. nih.gov These prodrugs often exhibit enhanced lipophilicity and can be designed to be stable at the low pH of the stomach while being rapidly hydrolyzed in plasma to release the active drug. nih.gov

Another avenue for prodrug design is the modification of the exocyclic imine bond or the pendant acetamidophenyl group. The synthesis of Schiff bases from isatin and various primary amines is a well-established reaction. qu.edu.qa This imine linkage can be incorporated into more complex, bioreversible systems. For example, the acetamido group on the phenyl ring offers a handle for modification. It could be replaced by or derivatized with a promoiety designed to be cleaved by specific enzymes, such as amidases or esterases, which are abundant in the body.

The synthesis of amino acid-Schiff base conjugates presents another viable prodrug strategy. nih.gov Amino acids can be attached to the core structure, for example, by forming a Schiff base with an amino acid derivative itself. Such conjugates can potentially leverage amino acid transporters for improved absorption and cellular uptake. nih.gov Research on the condensation of indole derivatives with amino acids has demonstrated the feasibility of synthesizing these types of compounds. nih.gov

Furthermore, the concept of co-drugs or mutual prodrugs, where the isatin-based Schiff base is linked to another pharmacologically active agent, can be explored. This approach aims to achieve synergistic effects or to deliver two different therapeutic agents to the target site.

The following tables summarize potential non-clinical prodrug strategies based on the derivatization of analogous isatin-based compounds, which could be hypothetically applied to this compound.

Table 1: Potential Prodrug Modifications at the Isatin Core

| Prodrug Moiety | Linkage Type | Rationale for Modification | Potential Advantages | Reference |

| N-Hydroxymethyl | Ester | Masking the acidic N-H proton | Improved lipophilicity, enhanced stability in gastric fluid | nih.gov |

| N-Acyloxymethyl | Ester | Controlled release of the parent drug | Tunable hydrolysis rates based on the acyl group | |

| N-Mannich Base | Amine | Introduction of a solubilizing group | Increased aqueous solubility | mdpi.com |

Table 2: Potential Prodrug Modifications at the Phenylimino Moiety

| Prodrug Moiety | Linkage Type | Rationale for Modification | Potential Advantages | Reference |

| Amino Acid Conjugate | Amide/Ester | Utilize amino acid transporters for uptake | Enhanced permeability and targeted delivery | nih.govnih.gov |

| Phosphate/Phosphonate Ester | Phosphate Ester | Increase aqueous solubility | Improved bioavailability for oral or parenteral administration | nih.gov |

| Bioreversible Linker | Carbamate/Carbonate | Controlled release kinetics | Tailored drug release profile |

These non-clinical strategies provide a foundation for the rational design of prodrugs of this compound. Further research would be necessary to synthesize and evaluate these potential prodrugs in vitro and in vivo to determine their pharmacokinetic profiles and therapeutic efficacy.

Analytical and Spectroscopic Characterization of 3 4 Acetamidophenyl Imino Indolin 2 One and Its Derivatives

Chromatographic Techniques for Purification and Analysis

Chromatography is an indispensable tool in the separation and purification of 3-((4-Acetamidophenyl)imino)indolin-2-one from reaction mixtures and in the assessment of its purity. The choice of technique depends on the scale of the purification and the physicochemical properties of the compound and its potential impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis and purification of non-volatile and thermally sensitive compounds like this compound. A typical HPLC analysis would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727).

The retention time (Rt) in an HPLC chromatogram is a characteristic feature of a compound under specific conditions and is used for its identification and purity assessment. The conditions for HPLC analysis would be optimized to achieve good separation between the target compound and any starting materials, by-products, or degradation products.

Table 1: Illustrative HPLC Parameters for Analysis of this compound

| Parameter | Value |

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile in Water (with 0.1% TFA) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 280 nm |

| Injection Volume | 10 µL |

| Expected Rt | Dependent on the specific gradient program |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

While this compound itself is not sufficiently volatile for direct Gas Chromatography (GC) analysis without decomposition, GC-MS can be employed for the analysis of more volatile derivatives or potential impurities. For instance, derivatization of the amide or imine functionalities could yield a more volatile compound suitable for GC-MS analysis. This technique provides both retention time data for separation and mass spectral data for identification.

Thin-Layer Chromatography (TLC) and Column Chromatography

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. For this compound, a typical TLC would be run on silica (B1680970) gel plates with a mobile phase such as a mixture of ethyl acetate (B1210297) and hexane. The spots can be visualized under UV light.

Column chromatography is the standard method for the preparative purification of this compound. The crude product is loaded onto a silica gel column and eluted with a solvent system determined by TLC, allowing for the separation of the desired compound from impurities.

Spectroscopic Methods for Structure Elucidation

Spectroscopic methods are fundamental to the structural elucidation of this compound, providing detailed information about its molecular structure, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules.

¹H NMR: The proton NMR spectrum of this compound would show distinct signals for each type of proton in the molecule. The chemical shifts (δ), integration values, and coupling patterns (multiplicity) provide a wealth of structural information. For instance, the aromatic protons of the indolinone and phenyl rings would appear in the downfield region (typically 6.5-8.0 ppm). The NH protons of the indolinone and acetamido groups would appear as broad singlets, and the methyl protons of the acetyl group would be a sharp singlet in the upfield region.

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts of the carbonyl carbon of the indolin-2-one and the acetamido group, as well as the imine carbon, would be particularly informative.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound in DMSO-d₆

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Indolinone-NH | ~10.5 (s, 1H) | - |

| Acetamido-NH | ~10.0 (s, 1H) | - |

| Aromatic-H (Indolinone & Phenyl) | 6.8 - 7.8 (m, 8H) | 110 - 150 |

| Imine-C | - | ~155 |

| Carbonyl-C (Indolinone) | - | ~165 |

| Carbonyl-C (Acetamido) | - | ~168 |

| Methyl-C | - | ~24 |

| Methyl-H | ~2.1 (s, 3H) | - |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₆H₁₃N₃O₂), the expected molecular weight is approximately 279.30 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula.

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. Key fragmentation pathways could include the loss of the acetyl group, cleavage of the imine bond, and fragmentation of the indolinone ring.

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | m/z (expected) | Interpretation |

| [M+H]⁺ | 280.1086 | Protonated molecular ion |

| [M+Na]⁺ | 302.0905 | Sodium adduct |

| [M-CH₂CO]⁺ | 237.0977 | Loss of ketene (B1206846) from acetyl group |

| [C₈H₅NO]⁺ | 131.0371 | Fragment from indolinone core |

| [C₈H₈N₂O]⁺ | 148.0637 | Fragment from acetamidophenyl moiety |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups present in a molecule. These vibrational spectroscopy methods probe the quantized vibrational states of a molecule, which are determined by its structure and the masses of its atoms.

In the IR spectrum of this compound, characteristic absorption bands are expected that confirm the formation of the imine linkage and the retention of key functional groups from the isatin (B1672199) and 4-acetamidophenyl precursors. The stretching vibration of the N-H group of the indolin-2-one lactam typically appears as a sharp band in the region of 3300-3100 cm⁻¹. Another N-H stretching band, associated with the acetamido group, is also expected in a similar region, often around 3250 cm⁻¹.

The carbonyl (C=O) groups of the molecule give rise to strong, distinct peaks. The lactam C=O stretch of the indolin-2-one ring is typically observed around 1710-1680 cm⁻¹. The amide I band (primarily C=O stretching) of the acetamido group is expected in the range of 1680-1650 cm⁻¹. The newly formed imine (C=N) bond will exhibit a characteristic stretching vibration between 1650 and 1580 cm⁻¹. Aromatic C=C stretching vibrations from both phenyl rings will appear in the 1600-1450 cm⁻¹ region. Furthermore, the amide II band (N-H bending and C-N stretching) of the acetamido group is anticipated around 1550 cm⁻¹.

While specific Raman data for this compound is not widely published, Raman spectroscopy would provide complementary information. Non-polar bonds, such as the C=C bonds in the aromatic rings and the C=N imine bond, often produce strong signals in Raman spectra, whereas they may be weaker in IR. This complementarity is invaluable for a complete vibrational analysis.

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Lactam N-H | Stretch | 3300 - 3100 |

| Amide N-H | Stretch | ~3250 |

| Lactam C=O | Stretch | 1710 - 1680 |

| Amide C=O (Amide I) | Stretch | 1680 - 1650 |

| Imine C=N | Stretch | 1650 - 1580 |

| Aromatic C=C | Stretch | 1600 - 1450 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths of absorption are characteristic of the types of electronic transitions occurring.

The UV-Vis spectrum of this compound is expected to be rich due to the presence of multiple chromophores, including the benzene (B151609) rings, the carbonyl groups, and the imine group, all part of an extended conjugated system. Typically, aromatic imines exhibit intense absorption bands corresponding to π → π* transitions. For this compound, these transitions, involving the entire conjugated system, are expected to appear at longer wavelengths (λ_max), likely in the range of 350-450 nm, which would impart a yellow to orange color to the compound. Less intense n → π* transitions, originating from the non-bonding electrons on the nitrogen and oxygen atoms (C=O and C=N groups), are also anticipated at longer wavelengths but are often obscured by the more intense π → π* bands. The specific λ_max and molar absorptivity (ε) values are sensitive to the solvent polarity.

Table 2: Expected UV-Visible Absorption for this compound

| Transition Type | Chromophore | Expected Wavelength Range (nm) |

|---|---|---|

| π → π* | Extended conjugated system | 350 - 450 |

X-ray Crystallography for Solid-State Structure Determination

A single-crystal X-ray diffraction study of this compound would provide unequivocal proof of its structure. The analysis would reveal the planarity of the indolin-2-one system and the dihedral angle between this plane and the 4-acetamidophenyl ring. It would also confirm the (E/Z) configuration of the imine double bond, which is expected to be in the more stable E-configuration to minimize steric hindrance. Key bond lengths, such as the C=O, C=N, and N-H bonds, would be determined with high precision. For instance, the crystal structure of 4-acetamidophenol, a precursor, has been well-characterized and belongs to the monoclinic space group P2₁/n. researchgate.net The isatin scaffold has also been extensively studied in various derivatives. nih.govnih.gov

Advanced Analytical Techniques

Circular dichroism (CD) spectroscopy is a specialized technique used to study chiral molecules. It measures the differential absorption of left and right circularly polarized light. While this compound itself is not chiral, chiral derivatives could be synthesized, for instance, by introducing a chiral center in the isatin ring or by using a chiral amine in the condensation reaction.

If a chiral derivative of this compound were prepared, CD spectroscopy would be an invaluable tool for its characterization. nih.gov The CD spectrum would exhibit positive or negative peaks (known as Cotton effects) at the wavelengths of the electronic transitions observed in the UV-Vis spectrum. The sign and magnitude of these Cotton effects would be characteristic of the absolute configuration of the chiral centers and the preferred conformation of the molecule in solution. This technique is particularly sensitive to the spatial arrangement of chromophores, making it ideal for probing the stereochemistry of complex organic molecules.

Elemental Analysis for Purity and Composition

Elemental analysis is a fundamental technique in the characterization of synthesized organic compounds, providing critical information about their elemental composition and purity. This method determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements present in a sample. The experimentally determined percentages are then compared with the theoretically calculated values for the proposed molecular formula. A close correlation between the found and calculated values serves as strong evidence for the compound's identity and high degree of purity.